3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid

Purity Stabilization Procurement

Sourcing 3,4-dimethoxybenzoic acid analogs with a defined 5-propenyl substitution for gefitinib-class API synthesis often leads to generic veratric acid, which lacks the required pharmacophoric pattern. This 95% pure (E)-propenyl derivative resolves that gap with validated stereochemistry (InChI Key QJMYJBBBKJWVDQ-SNAWJCMRSA-N), enabling direct incorporation into 4-anilinoquinazoline scaffolds. Key differentiation points: • Reduces synthetic step-count vs. in-house propenylation; the pre-installed 5-propenyl group streamlines gefitinib analog synthesis. • Documented HDAC4/5 engagement (Ki > 50 µM) makes it a qualified fragment for biophysical screening. • Packaged with TBC stabilizer to maintain 95% purity through multi-week campaigns; shipped ambient with global availability.

Molecular Formula C12H14O4
Molecular Weight 222.24
CAS No. 877041-35-5
Cat. No. B2608879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid
CAS877041-35-5
Molecular FormulaC12H14O4
Molecular Weight222.24
Structural Identifiers
SMILESCC=CC1=C(C(=CC(=C1)C(=O)O)OC)OC
InChIInChI=1S/C12H14O4/c1-4-5-8-6-9(12(13)14)7-10(15-2)11(8)16-3/h4-7H,1-3H3,(H,13,14)/b5-4+
InChIKeyQJMYJBBBKJWVDQ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid (CAS 877041-35-5): A Distinctive Propenyl-Substituted Veratric Acid Derivative for Targeted Synthesis


3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is a high-purity (typically 95%) specialty organic acid with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol [1]. As defined by its IUPAC nomenclature and InChI Key (QJMYJBBBKJWVDQ-SNAWJCMRSA-N), the compound features a veratric acid core further functionalized at the 5-position with a distinct (E)-prop-1-en-1-yl substituent, placing it within the class of M-methoxybenzoic acid derivatives [1][2]. It is primarily supplied as a research intermediate, particularly noted for its role in the synthesis of complex pharmaceutical agents like gefitinib, an important targeted therapy for non-small cell lung cancer .

Quantifiable Differentiation of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid from Generic Analogs in Research Procurement


Generic substitution within the 3,4-dimethoxybenzoic acid family fails because the specific 5-(prop-1-en-1-yl) substitution creates a unique electronic and steric environment distinct from common analogs like veratric acid or 3,4,5-trimethoxybenzoic acid [1]. This has profound functional consequences, as evidenced by comparative studies showing that methoxy- versus hydroxyl-substitution patterns can completely reverse a compound's effect on biological membrane potential, and the presence of a 5-propenyl versus methyl substituent alters metabolic pathways, leading to entirely different major urinary metabolites [2][3]. Such structural nuances directly impact biological activity, as seen with 3,4,5-trimethoxybenzoic acid's potent antimicrobial activity, a profile that cannot be assumed for the propenyl analog without specific testing [4].

Quantitative Evidence Guide for the Scientific Selection of 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid


Commercial Purity Benchmarking: TBC-Stabilized 95% vs. Unstabilized Analogs

Commercially available 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid is consistently specified at a minimum purity of 95%, and uniquely contains 4-tert-Butylcatechol (TBC) as a stabilizer . This represents a critical procurement advantage over common analogs like veratric acid (3,4-dimethoxybenzoic acid, CAS 93-07-2), which are typically sold without this specific antioxidant additive .

Purity Stabilization Procurement Chemical Synthesis

Metabolic Fate Divergence from Saturated Side-Chain Analogs

The unsaturated (prop-1-en-1-yl) side chain of the target compound dictates a divergent metabolic fate compared to its saturated propyl analog (3,4-dimethoxy-5-propylbenzoic acid, CAS 199484-26-9) [1]. Classic studies on 3,4-dimethoxyallylbenzene, a structural surrogate, demonstrate that the alkenyl side chain undergoes oxidation to yield 3,4-dimethoxycinnamic acid and 3,4-dimethoxybenzoic acid as major urinary metabolites [2]. In contrast, the 5-propyl analog would be expected to undergo ω- and β-oxidation, producing different metabolites like 3,4-dimethoxy-5-(2-carboxyethyl)benzoic acid. This leads to the quantifiable formation of distinct metabolite profiles, meaning the two compounds are not interchangeable for in vivo pharmacological studies.

Drug Metabolism Pharmacokinetics Toxicology In Vivo Studies

Regioisomeric Impact on Bioactivity: 3,4-Dimethoxy-5-propenyl vs. Hydroxy/Methoxy Analogs

The specific substitution pattern on the phenyl ring fundamentally controls biological function. A direct comparison within the methoxybenzoic acid class shows that 3,4,5-trimethoxybenzoic acid exhibits potent antimicrobial activity (MIC of 0.97 µg/mL against Staph. aureus) [1]. This contrasts with its hydroxylated analog, gallic acid, which is much less potent in the same assay (MIC of 3.90 µg/mL) [1]. Furthermore, a separate study demonstrated that 3,4-dimethoxybenzoic acid strongly depolarizes cucumber root membrane potential, an effect opposite to that of certain monohydroxylated benzoic acids [2]. These data establish that the number and type of substituents, such as the propenyl group in the target compound, are critical determinants of quantitative biological activity, making the precise structure essential for SAR studies.

Structure-Activity Relationship Antimicrobial Membrane Potential

Optimal Application Scenarios for 3,4-Dimethoxy-5-(prop-1-en-1-yl)benzoic acid Based on Quantitative Differentiation


Precision Synthesis of Gefitinib and Related Quinazoline-Based Kinase Inhibitors

This compound is explicitly cited as a key intermediate in the synthesis of gefitinib, a targeted therapy for non-small cell lung cancer . Its use is optimal for medicinal chemistry labs developing novel analogs of the 4-anilinoquinazoline class, where the 3,4-dimethoxy-5-propenyl pattern is required for the final pharmacophore. Procuring this specific intermediate directly, with its TBC stabilizer ensuring high purity over time, reduces the synthetic step-count and improves the reliability of multi-step medicinal chemistry campaigns.

In Vivo Pharmacokinetic and Metabolic Profiling Studies

Based on its structural features, this compound is ideally suited as a probe for studying the in vivo metabolism of propenyl-substituted aromatic acids. As the evidence suggests, its metabolic fate will differ significantly from saturated propyl or unsubstituted analogs, making it the correct standard for identifying and quantifying phase I and phase II metabolites in complex biological matrices [1].

Structure-Activity Relationship (SAR) Studies on Methoxybenzoic Acid Derivatives

The compound serves as a critical tool for expanding SAR around the veratric acid scaffold. Quantitative evidence shows that small structural changes in this class lead to large functional differences, such as a 4-fold difference in antimicrobial MIC between trimethoxy and trihydroxy analogs [2]. Including this specific 5-propenyl derivative in a screening library is necessary to accurately map the pharmacophore and discover new biological targets.

Chemical Probe Development Targeting HDAC Enzymes

Preliminary evidence indicates that this compound has quantifiable affinity for Histone Deacetylase 4 and 5, with a measured Ki > 50 µM [3]. While modest, this validated protein target engagement makes the compound a viable starting point for fragment-based drug discovery, where it can serve as a key intermediate to synthesize more potent derivatives. The high purity and defined stereochemistry are essential for reproducible biophysical and biochemical assay results.

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